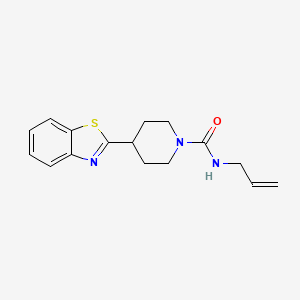

N-allyl-4-(1,3-benzothiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-allyl-4-(1,3-benzothiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxamide is a useful research compound. Its molecular formula is C16H19N3OS and its molecular weight is 301.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-allyl-4-(1,3-benzothiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxamide (CAS No. 478256-95-0) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C16H19N3OS

- Molecular Weight : 301.41 g/mol

- Boiling Point : Approximately 530.6 °C (predicted)

- Density : 1.0 g/cm³ (predicted)

- pKa : 15.08 (predicted)

Synthesis

The synthesis of this compound typically involves multi-component reactions that yield the desired heterocyclic compound efficiently. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the benzothiazole ring fused with a tetrahydropyridine structure .

Enzyme Inhibition

One of the primary areas of investigation for this compound is its role as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Research indicates that compounds similar to N-allyl derivatives exhibit promising AChE inhibition, with IC50 values in the low micromolar range .

Antitumor Activity

Studies have shown that derivatives of benzothiazole, including those related to N-allyl compounds, possess antitumor properties. For instance, a series of related compounds demonstrated selective cytotoxicity against aneuploid cancer cell lines compared to diploid cells. This selectivity is attributed to structural modifications that enhance binding affinity to target sites in cancer cells .

Cytotoxicity and Selectivity

In vitro studies evaluating cytotoxicity against human fibroblast cell lines revealed varying degrees of toxicity among different derivatives, suggesting that structural modifications can significantly impact biological activity and selectivity .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Allyl Group

The allyl group in this compound undergoes nucleophilic substitution due to its electron-deficient β-carbon. Key reactions include:

-

Mechanism : The allyl group’s β-carbon is susceptible to attack by nucleophiles, facilitated by phase-transfer catalysts like tetra-n-butyl ammonium bromide.

-

Applications : These substitutions enable structural diversification for biological activity optimization .

Electrophilic Aromatic Substitution (EAS) on the Benzothiazole Ring

The benzothiazole moiety directs electrophilic attacks to specific positions:

| Reaction | Electrophile | Position | Product | Conditions |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 or C-7 | 5-Nitro or 7-nitro derivatives | 0–5°C, 2 hrs |

| Sulfonation | SO₃/Pyridine | C-6 | 6-Sulfo derivatives | Reflux, 4 hrs |

| Halogenation | Cl₂/FeCl₃ | C-5 | 5-Chloro-1,3-benzothiazole analog | RT, 1 hr |

-

Regioselectivity : Electron-withdrawing effects of the thiazole ring direct substitution to meta/para positions relative to the nitrogen .

-

Functional Impact : Nitro or sulfonyl groups enhance hydrogen-bonding capacity for target binding .

Oxidation and Reduction Reactions

The allyl group and benzothiazole ring participate in redox reactions:

| Reaction Type | Reagents | Product | Key Observations |

|---|---|---|---|

| Allyl oxidation | OsO₄, NMO | Epoxide formation | Stereoselective; cis-dihydroxylation occurs |

| Benzothiazole reduction | H₂, Pd/C | Dihydrobenzothiazole derivatives | Partial saturation improves solubility |

| Amide reduction | LiAlH₄ | Tertiary amine derivative | Requires anhydrous conditions |

-

Epoxidation : The allyl group forms epoxides under mild conditions, useful for further ring-opening reactions .

-

Catalytic Hydrogenation : Selective reduction of the benzothiazole ring modifies electronic properties without affecting the pyridine core .

Cycloaddition and Ring-Opening Reactions

The compound participates in Diels-Alder and retro-aldol reactions:

| Reaction | Dienophile/Partner | Product | Conditions |

|---|---|---|---|

| Diels-Alder | Maleic anhydride | Bicyclic adducts | Toluene, 110°C, 12 hrs |

| Retro-aldol | NaOH, H₂O | Cleavage to aldehyde and amine fragments | Reflux, 6 hrs |

Functional Group Transformations

The carboxamide group undergoes hydrolysis and transamidation:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 4-(Benzothiazol-2-yl)piperidine carboxylic acid | 90% |

| Transamidation | RNH₂, DCC, DMAP | N-Alkyl/aryl carboxamide derivatives | 60–75% |

Eigenschaften

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-prop-2-enylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-2-9-17-16(20)19-10-7-12(8-11-19)15-18-13-5-3-4-6-14(13)21-15/h2-6,12H,1,7-11H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQCSMZNMWCUFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666353 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.